![molecular formula C24H22O2 B14647209 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) CAS No. 54842-61-4](/img/structure/B14647209.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) is an organic compound with a complex structure characterized by the presence of two methoxybenzene groups connected via a phenylenediethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) typically involves a series of condensation reactions. One common method is the reaction of 4-methoxybenzaldehyde with 1,4-phenylenediethene under acidic conditions, using p-toluenesulfonic acid as a catalyst . The reaction is carried out in an organic solvent such as toluene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene groups to ethane groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane derivatives.
Substitution: Halogenated methoxybenzene derivatives.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various environments. In optoelectronic applications, the compound’s ability to absorb and emit light is attributed to its conjugated system, which facilitates electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- **1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene)
- **1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)
- **1,1’-(1,4-Phenylenedi-2,1-ethenediyl)bis[2-(2,2-diphenylvinyl)benzene]
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) is unique due to its methoxy functional groups, which enhance its solubility and reactivity compared to similar compounds. The presence of these groups also influences the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science.
Properties
CAS No. |
54842-61-4 |
|---|---|
Molecular Formula |
C24H22O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,4-bis[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H22O2/c1-25-23-15-11-21(12-16-23)9-7-19-3-5-20(6-4-19)8-10-22-13-17-24(26-2)18-14-22/h3-18H,1-2H3 |
InChI Key |
IUAFWEIVTUQPPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


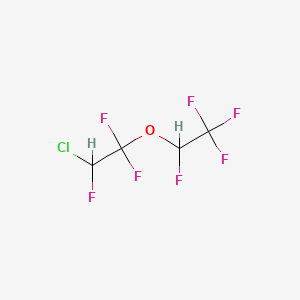
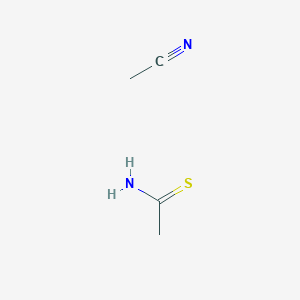
![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
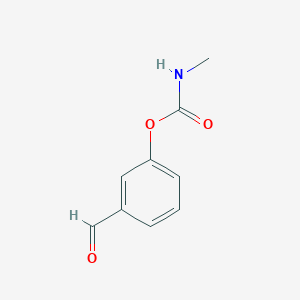
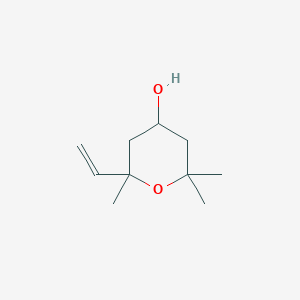
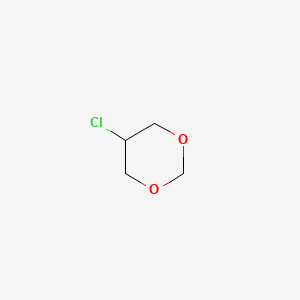
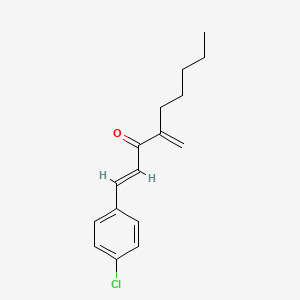
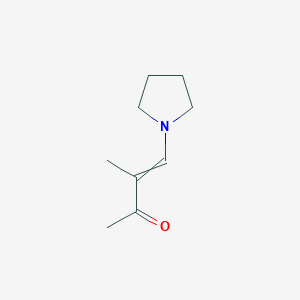
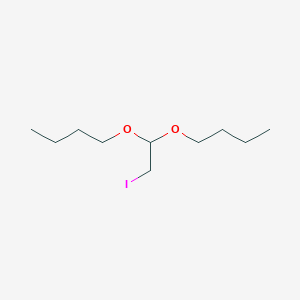
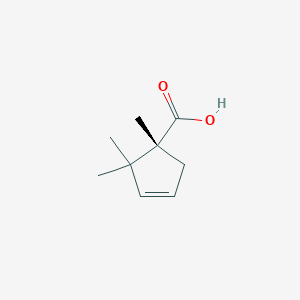
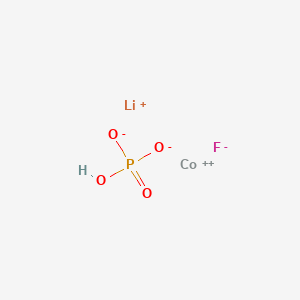
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)

![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
